

Bromoacetic Acid and Its Esters: A Comparative Overview

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Compound of Interest

Compound Name: Bromoacetate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid and its esters are a class of organobromine compounds that serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the presence of a reactive carbon-bromine bond, which makes them potent alkylating agents. This guide provides a comparative overview of bromoacetic acid and its common esters—methyl **bromoacetate**, ethyl **bromoacetate**, and tert-butyl **bromoacetate**—focusing on their physicochemical properties, synthesis, reactivity, and biological significance.

Physicochemical and Toxicological Properties

Bromoacetic acid is a colorless solid, while its methyl, ethyl, and tert-butyl esters are liquids at room temperature. The electron-withdrawing nature of the bromine atom significantly increases the acidity of bromoacetic acid compared to acetic acid. The physicochemical and toxicological properties of these compounds are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

Property	Bromoacetic Acid	Methyl Bromoacetate	Ethyl Bromoacetate	tert-Butyl Bromoacetate
Molecular Formula	C ₂ H ₃ BrO ₂	C ₃ H ₅ BrO ₂	C ₄ H ₇ BrO ₂	C ₆ H ₁₁ BrO ₂
Molecular Weight (g/mol)	138.95[1]	152.97	167.00[2]	195.05[3]
Appearance	Colorless crystalline solid[1]	Colorless to straw-colored liquid[4][5]	Colorless to yellow liquid[2][6]	Clear, colorless to light yellow liquid[7]
Melting Point (°C)	49-51[1]	-	-38[2]	44-47
Boiling Point (°C)	208[1]	154[5]	158[2][6]	50 (°C at 10 mmHg)
Density (g/mL at 25°C)	1.934	1.616	1.506	1.321
pKa	2.86[1]	Data not available	Data not available	Data not available
Solubility	Soluble in water, ethanol, ether	Soluble in water[5]	Insoluble in water; soluble in alcohol, ether, benzene[2][8]	Immiscible with water; miscible with ethanol, chloroform, ethyl acetate

Table 2: Toxicological Data (LD50)

Compound	Oral (Rat, mg/kg)	Dermal (Rabbit, mg/kg)	Dermal (Rat, mg/kg)	Inhalation (Rat, mg/L/4h)
Bromoacetic Acid	50[9]	59.9[9]	100[9]	Data not available
Methyl Bromoacetate	70[10][11]	Data not available	> 50 - 300	Data not available
Ethyl Bromoacetate	5.1 (ATE)[12]	Data not available	5.1 (ATE)[12]	0.6 (ATE)[12]
tert-Butyl Bromoacetate	300-500[1][13]	>2000[1]	>2000[13][14][15]	>9.482 (as tert-butyl acetate)[16]
ATE: Acute Toxicity Estimate				

Synthesis and Experimental Protocols

The synthesis of bromoacetic acid and its esters typically involves the bromination of acetic acid followed by esterification, or variations thereof. Below are detailed experimental protocols for the synthesis of bromoacetic acid and its esters.

Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

This method involves the bromination of acetic acid in the presence of a phosphorus catalyst.

- Materials: Glacial acetic acid, bromine, red phosphorus.
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and a catalytic amount of red phosphorus.
 - Heat the mixture to a gentle reflux.

- Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.
- After the addition of bromine is complete, continue to reflux the mixture until the color of bromine disappears.
- The resulting bromoacetyl bromide can be directly used for esterification or hydrolyzed to yield bromoacetic acid.
- For hydrolysis, carefully add water to the reaction mixture and then distill to obtain bromoacetic acid.

Synthesis of Methyl Bromoacetate

Methyl **bromoacetate** can be synthesized by the Fischer esterification of bromoacetic acid with methanol.

- Materials: Bromoacetic acid, methanol, concentrated sulfuric acid (catalyst).
- Procedure:
 - In a round-bottom flask, dissolve bromoacetic acid in an excess of methanol.
 - Slowly add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid.
 - Wash with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent to obtain crude methyl **bromoacetate**.
 - Purify the product by distillation under reduced pressure.[\[17\]](#)

Synthesis of Ethyl Bromoacetate

A common method for the synthesis of ethyl **bromoacetate** is the esterification of bromoacetic acid with ethanol.

- Materials: Bromoacetic acid, ethanol, concentrated sulfuric acid, benzene (for azeotropic removal of water).
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine bromoacetic acid, excess ethanol, and benzene.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux. Water produced during the esterification will be removed as an azeotrope with benzene and collected in the Dean-Stark trap.
 - Continue refluxing until no more water is collected.
 - Cool the reaction mixture and wash it with water, followed by a dilute sodium bicarbonate solution to neutralize the acid, and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and remove the solvents by distillation.
 - Purify the resulting ethyl **bromoacetate** by vacuum distillation.^[7]

Synthesis of tert-Butyl Bromoacetate

The synthesis of tert-butyl **bromoacetate** is often achieved by reacting bromoacetyl bromide with tert-butanol.

- Materials: Bromoacetyl bromide, tert-butanol, N,N-dimethylaniline, diethyl ether.
- Procedure:

- In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve tert-butanol and N,N-dimethylaniline in diethyl ether.
- Cool the flask in an ice bath.
- Slowly add bromoacetyl bromide from the dropping funnel while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Add water to dissolve the dimethylaniline hydrobromide salt.
- Separate the ether layer and wash it successively with dilute sulfuric acid, sodium bicarbonate solution, and water.
- Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.
- Purify the crude tert-butyl **bromoacetate** by vacuum distillation.

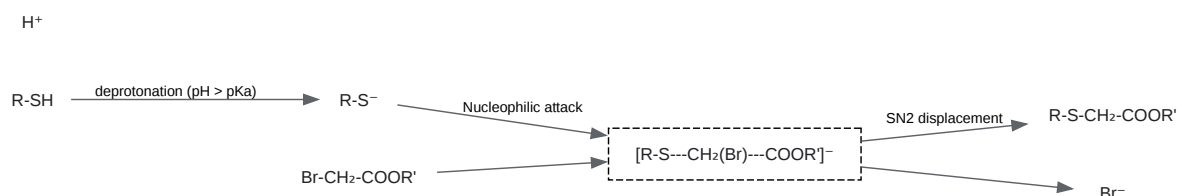
Reactivity and Mechanism of Action

The primary mode of action of bromoacetic acid and its esters is through alkylation of nucleophilic residues in biological macromolecules, such as proteins and DNA.

Alkylation of Thiols

A key reaction in a biological context is the alkylation of cysteine residues in proteins. The sulfhydryl group of cysteine is a potent nucleophile that readily reacts with the electrophilic carbon of the bromoacetyl moiety in an S_N2 reaction, displacing the bromide ion.

The reactivity of the thiol group is highly pH-dependent. The thiolate anion ($R-S^-$) is a much stronger nucleophile than the protonated thiol ($R-SH$). Therefore, the rate of alkylation increases significantly as the pH of the environment approaches and exceeds the pK_a of the cysteine sulfhydryl group (typically around 8.5).

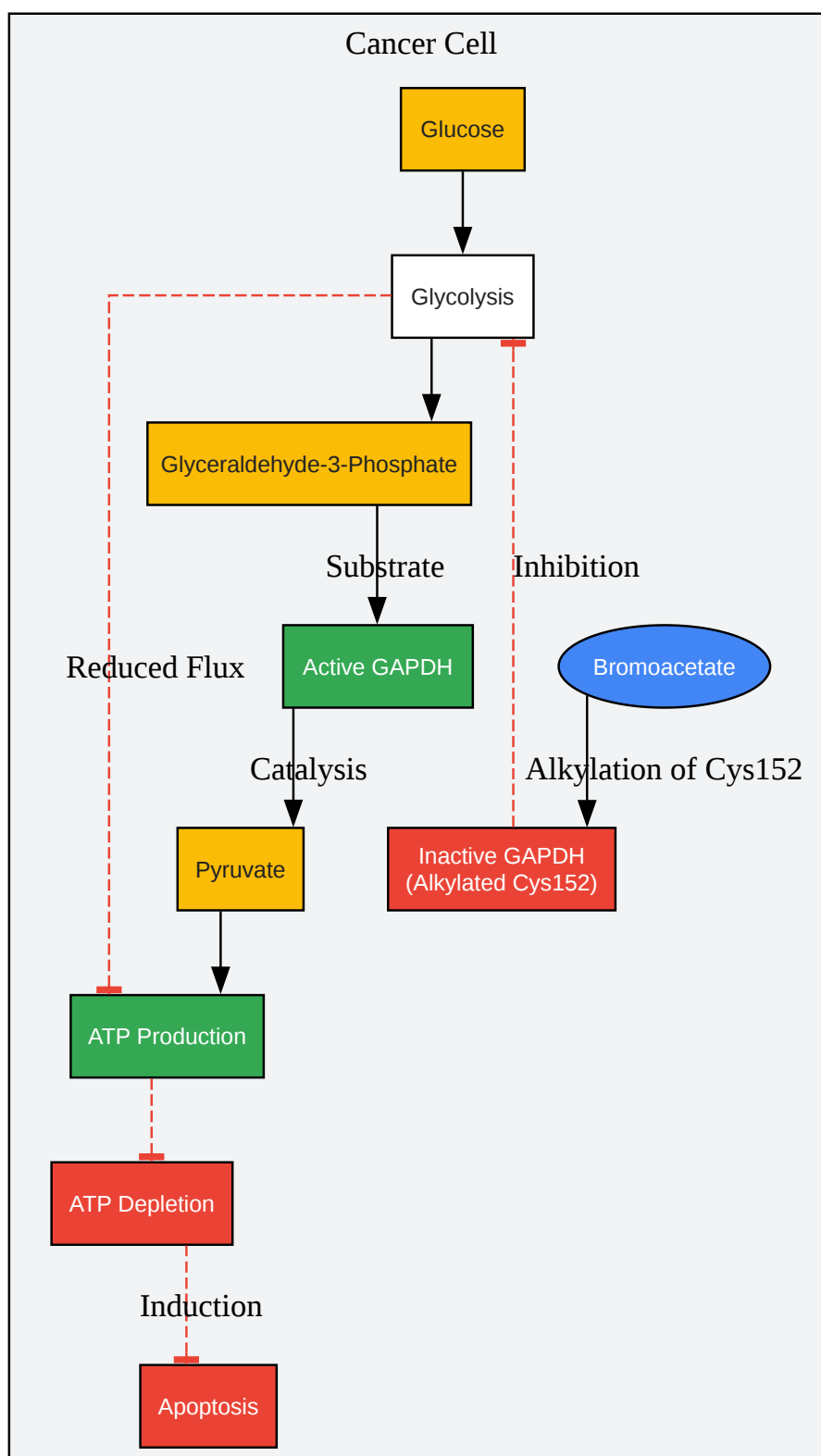


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Alkylation of a thiol by a **bromoacetate** ester.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Bromoacetic acid and its derivatives are known inhibitors of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This inhibition occurs through the alkylation of a critical cysteine residue (Cys152 in human GAPDH) in the enzyme's active site. Alkylation of this residue prevents the binding of the substrate, glyceraldehyde-3-phosphate, thereby blocking the glycolytic pathway. This disruption of cellular energy metabolism can lead to ATP depletion and ultimately trigger apoptotic cell death.



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Inhibition of GAPDH by **bromoacetate** leads to apoptosis.

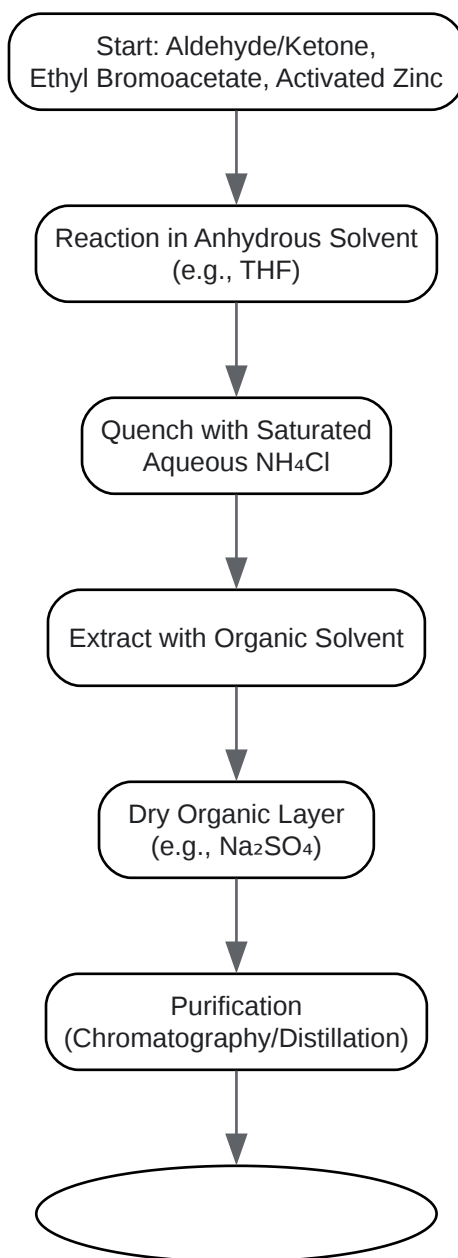
Applications in Drug Development and Organic Synthesis

The reactivity of bromoacetic acid and its esters makes them valuable reagents in various synthetic transformations.

Reformatsky Reaction

Bromoacetate esters, particularly ethyl **bromoacetate**, are key reagents in the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate (a zinc enolate) from the bromoester, which then adds to a carbonyl compound (aldehyde or ketone) to form a β -hydroxy ester.

- Materials: Aldehyde or ketone, ethyl **bromoacetate**, activated zinc, anhydrous solvent (e.g., THF or diethyl ether).
- Procedure:
 - In a flame-dried flask under an inert atmosphere, add activated zinc.
 - Add a solution of the aldehyde or ketone and ethyl **bromoacetate** in an anhydrous solvent.
 - The reaction is often initiated by gentle heating or sonication.
 - After the reaction is complete (indicated by the consumption of the starting materials), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.



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Workflow for the Reformatsky Reaction.

Alkylating Agents in Drug Synthesis

Bromoacetic acid and its esters are widely used as alkylating agents to introduce a carboxymethyl or carboalkoxymethyl group onto various nucleophiles, including amines, phenols, and thiols. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs). For instance, they are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Conclusion

Bromoacetic acid and its esters are powerful and versatile reagents in organic chemistry and drug development. Their utility as alkylating agents, particularly for the modification of cysteine residues in proteins, has made them important tools for studying and modulating biological pathways. The choice between the acid and its various esters often depends on the specific requirements of the reaction, such as solubility, reactivity, and the desired final product. A thorough understanding of their properties, reactivity, and safe handling is crucial for their effective application in research and development.

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